molecular formula C20H28N4O4S B2969429 ethyl 5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1322723-31-8

ethyl 5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No. B2969429
M. Wt: 420.53
InChI Key: ATBHGSRGTPXVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of piperazine and pyrazole. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions, including alkylation, acylation, and sulfonation . Pyrazole rings can undergo reactions such as halogenation, nitration, and sulfonation .

Scientific Research Applications

Antiproliferative Activity Against Human Cancer Cell Lines

Researchers have synthesized derivatives similar to the compound , evaluating their antiproliferative effects against various human cancer cell lines. One study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives found that some compounds demonstrated good activity across different cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Another research avenue has been the synthesis of benzofuran and benzo[d]isothiazole derivatives to inhibit Mycobacterium tuberculosis DNA GyrB, indicating a potential application in tuberculosis treatment. One of the compounds in this study was found to be a promising inhibitor, showing significant inhibition activity (Reddy et al., 2014).

Antibacterial and Anticancer Agents

Further studies have focused on the synthesis of novel compounds for antibacterial and anticancer applications. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were evaluated for their antimicrobial and anticancer activity, with some compounds showing higher activity than the reference drugs (Hafez et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Compounds incorporating elements similar to the compound have also been evaluated for their antimicrobial and anti-proliferative activities. A study on N-Mannich bases of 1,3,4-oxadiazole showed promising results against pathogenic bacteria and certain cancer cell lines, indicating a broad spectrum of potential biomedical applications (Al-Wahaibi et al., 2021).

properties

IUPAC Name

ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-5-16-18(20(25)28-6-2)19(22-21-16)29(26,27)24-12-10-23(11-13-24)17-9-7-8-14(3)15(17)4/h7-9H,5-6,10-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBHGSRGTPXVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.